molecular formula C9H14O4 B11742601 1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate

1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate

Cat. No.: B11742601
M. Wt: 186.20 g/mol
InChI Key: JFDGGUKORQBGCJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate is an organic compound with the molecular formula C10H16O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by methyl and but-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate can be synthesized through several methods. One common approach involves the esterification of propanedioic acid with but-2-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then interact with other biomolecules.

Comparison with Similar Compounds

1,3-Dimethyl 2-(but-2-en-1-yl)propanedioate can be compared with other similar compounds such as:

    Dimethyl malonate: A simpler ester of propanedioic acid, used in similar synthetic applications.

    Diethyl malonate: Another ester of propanedioic acid, with ethyl groups instead of methyl groups.

    Dimethyl 2-(prop-2-yn-1-yl)propanedioate: A related compound with a prop-2-yn-1-yl group instead of a but-2-en-1-yl group.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl 2-but-2-enylpropanedioate

InChI

InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4-5,7H,6H2,1-3H3

InChI Key

JFDGGUKORQBGCJ-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C(=O)OC)C(=O)OC

Origin of Product

United States

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